molecular formula C17H23NO B303318 N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide

N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide

Cat. No.: B303318
M. Wt: 257.37 g/mol
InChI Key: UYWLHAPTZKHACA-WXPVAWKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6,6-trimethylbicyclo[311]hept-3-yl)benzamide is a chemical compound with the molecular formula C17H23NO It is characterized by a bicyclic structure with a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core, which is derived from bicyclo[3.1.1]heptane. This core is functionalized with methyl groups at specific positions to achieve the desired stereochemistry.

    Amide Formation: The bicyclic core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzamide group to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide can be compared with other similar compounds, such as:

    N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]benzamide: Similar bicyclic structure but different stereochemistry.

    Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic cores but different functional groups.

The uniqueness of this compound lies in its specific stereochemistry and functionalization, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-[(2S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide

InChI

InChI=1S/C17H23NO/c1-11-14-9-13(17(14,2)3)10-15(11)18-16(19)12-7-5-4-6-8-12/h4-8,11,13-15H,9-10H2,1-3H3,(H,18,19)/t11-,13?,14?,15?/m0/s1

InChI Key

UYWLHAPTZKHACA-WXPVAWKNSA-N

Isomeric SMILES

C[C@H]1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

SMILES

CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1C2CC(C2(C)C)CC1NC(=O)C3=CC=CC=C3

solubility

6.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide
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N-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)benzamide

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